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Introduction

Metabolic labeling of nascent RNA with the uracil analog 4-thiouracil (4tU) or its nucleoside

form, 4-thiouridine (4sU), is a powerful technique to study the dynamics of RNA transcription,

processing, and decay.[1][2][3][4][5] By introducing a thiol group into newly synthesized RNA,

these molecules can be specifically tagged and isolated from the pre-existing RNA pool.[1][2]

This allows for a time-resolved analysis of the transcriptome, providing insights into the

immediate cellular responses to various stimuli and perturbations.[6][7] This method is broadly

applicable across various organisms, including yeast, mammalian cells, and even whole

animals like mice.[6][7][8]

Principle of the Method

When 4-thiouracil or 4-thiouridine is added to cell culture medium, it is taken up by the cells

and converted into 4-thiouridine triphosphate (s4UTP).[1][8] This analog is then incorporated

into newly transcribed RNA in place of uridine by RNA polymerases.[1][8] The incorporated

thiouracil introduces a reactive thiol group into the nascent RNA.[2]

Following total RNA extraction, the thiol-containing nascent RNA is specifically biotinylated

using a thiol-reactive biotin compound, such as biotin-HPDP.[1][8] The biotinylated RNA can

then be selectively captured and enriched using streptavidin-coated magnetic beads.[1][2] The

purified nascent RNA can be eluted from the beads and used for various downstream

analyses, including RT-qPCR, microarrays, and high-throughput sequencing (termed s4U-seq

or 4tU-seq).[7][8]
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Key Applications:
Measuring RNA Synthesis and Decay Rates: Pulse-chase experiments using 4tU/4sU allow

for the determination of genome-wide RNA synthesis and decay rates.[1][2]

Studying Transcriptional Regulation: This technique can be used to identify immediate

transcriptional responses to stimuli without the confounding effects of changes in RNA

stability.[6]

Analysis of RNA Processing: By isolating nascent transcripts, researchers can study co-

transcriptional and post-transcriptional processing events.[1]

Cell-Type Specific Transcriptomics: In combination with genetic tools, such as the Cre-lox

system to express uracil phosphoribosyltransferase (UPRT), 4tU labeling can be used to

isolate nascent RNA from specific cell types within a complex tissue in vivo.[6][7]

Quantitative Data Summary
The optimal conditions for 4tU/4sU labeling can vary significantly depending on the cell type,

organism, and the specific research question. The following table summarizes key quantitative

parameters from various studies.
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Organism/Cell
Type

Reagent Concentration Labeling Time
Key
Findings/Appli
cation

Saccharomyces

cerevisiae
4-thiouracil (4tU) 10 µM

15 seconds - 5

minutes

Extremely rapid

labeling for high

temporal

resolution of

transcription.[4]

[9]

Saccharomyces

cerevisiae
4-thiouracil (4tU) Not specified 6 minutes

Determination of

mRNA synthesis

and decay rates.

[8]

Mammalian Cells

(general)

4-thiouridine

(4sU)
100 µM - 400 µM

5 minutes - 120

minutes

General protocol

for metabolic

labeling of newly

transcribed RNA.

[3][10]

HeLa Cells
4-thiouridine

(4sU)
200 µM

15 minutes - 720

minutes

Simultaneous

quantification of

RNA synthesis

and degradation

rates when

combined with

BrU labeling.[11]

Mouse (in vivo) 4-thiouracil (4tU) Injection Not specified

Cell-type specific

nascent RNA

purification using

Cre-inducible

UPRT.[6][7]

Haloferax

volcanii

(Archaea)

4-thiouracil (4tU)
300 µM (75% of

total uracil)
2 hours

Established

feasibility of 4tU

labeling in

archaea.[12]
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Primary Cortical

Neurons

5-ethynyluracil

(5EUracil)
200 µM 3 hours

Bioorthogonal

labeling for

improved

sensitivity in

transcriptome

profiling. (Note:

5EU is an

alternative to

4tU).[13]

Human

Cytomegalovirus

(HCMV) infected

cells

4-thiouracil (4tU) 100 µM 6 hours

Selective

labeling of viral

transcripts in

latently infected

cells.[14]

Note: High concentrations of 4sU (>50 µM) can inhibit rRNA synthesis and induce a nucleolar

stress response in some cell types.[15] It is recommended to perform a titration to determine

the optimal concentration that balances labeling efficiency with minimal cellular perturbation.

[16]

Experimental Workflow and Mechanism
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Caption: Experimental workflow for nascent RNA labeling using 4-thiouracil/4-thiouridine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b001096?utm_src=pdf-body-img
https://www.benchchem.com/product/b001096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incorporation
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Caption: Mechanism of 4-thiouracil incorporation and subsequent biotinylation for nascent

RNA capture.

Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in
Cultured Mammalian Cells
This protocol is adapted from established methods for labeling nascent RNA with 4-thiouridine

(4sU).[1][3]

Materials:

Mammalian cell line of interest

Complete cell culture medium
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4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO, store at -20°C protected from

light)[16]

TRIzol reagent or other RNA extraction kit

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

Procedure:

Cell Seeding: Plate the desired number of cells in a culture dish to reach 70-80% confluency

at the time of labeling.[1]

4sU Labeling:

Prepare 4sU-containing medium by diluting the 4sU stock solution to the desired final

concentration (e.g., 100-400 µM).[10] Pre-warm the medium to 37°C.

Aspirate the old medium from the cells and replace it with the 4sU-containing medium.

Incubate the cells for the desired labeling period (e.g., 30-60 minutes) under standard

culture conditions.

Important: 4sU is light-sensitive and can cause crosslinking.[16] Protect cells from light

during and after labeling.

Cell Lysis and RNA Extraction:

At the end of the labeling period, remove the medium and lyse the cells directly in the dish

by adding 1 mL of TRIzol reagent per 10 cm dish.

Scrape the cells and transfer the lysate to a microfuge tube.
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Incubate for 5 minutes at room temperature to ensure complete dissociation of

nucleoprotein complexes.

Phase Separation:

Add 0.2 mL of chloroform per 1 mL of TRIzol.

Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.[17]

Centrifuge at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation:

Transfer the upper aqueous phase to a new tube.

Add 0.5 mL of isopropanol per 1 mL of TRIzol used.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

RNA Wash and Resuspension:

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully remove all ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA in an appropriate volume of RNase-free water.

Determine the RNA concentration and purity using a spectrophotometer.

Protocol 2: Biotinylation and Enrichment of 4sU-Labeled
RNA
This protocol describes the specific biotinylation of the thiol group in the incorporated 4sU and

subsequent purification.[1][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5161349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5783291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235584/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Total RNA containing 4sU-labeled transcripts (from Protocol 1)

Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) stock solution (e.g.,

1 mg/mL in DMF or DMSO)

10x Biotinylation buffer (100 mM Tris-HCl pH 7.5, 10 mM EDTA)

Streptavidin-coated magnetic beads

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

5 M NaCl

Isopropanol

Washing buffers (e.g., high salt and low salt washes)

Elution buffer (containing a reducing agent like 100 mM DTT)

RNase-free water

Procedure:

Biotinylation Reaction:

In a tube, combine 50-100 µg of total RNA with biotinylation buffer to a final concentration

of 1x.

Add Biotin-HPDP to a final concentration of approximately 0.2 mg/mL.

Adjust the final volume with RNase-free water.

Incubate for 1.5 hours at room temperature with rotation, protected from light.[1]

Purification of Biotinylated RNA:

Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the biotinylation reaction.
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Vortex and centrifuge at full speed for 5 minutes.

Transfer the upper aqueous phase to a new tube.

Precipitate the RNA by adding 1/10 volume of 5 M NaCl and an equal volume of

isopropanol.

Incubate for 20 minutes at -20°C and centrifuge at 20,000 x g for 20 minutes.

Wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.

Enrichment of Nascent RNA:

Denature the biotinylated RNA by heating at 65°C for 10 minutes, then immediately place

on ice for 5 minutes.[1]

Add the RNA to pre-washed streptavidin magnetic beads and incubate for 15-30 minutes

at room temperature with rotation.

Washing:

Place the tube on a magnetic stand and discard the supernatant (this contains the

unlabeled, pre-existing RNA).

Wash the beads multiple times with appropriate washing buffers to remove non-

specifically bound RNA. A common procedure involves washes with a high-salt buffer

followed by a low-salt buffer.

Elution:

To elute the nascent RNA, resuspend the beads in an elution buffer containing a reducing

agent like 100 mM DTT, which cleaves the disulfide bond in Biotin-HPDP.[1]

Incubate for 5 minutes at room temperature. A second elution can be performed to

maximize yield.

Place the tube on the magnetic stand and collect the supernatant containing the purified

nascent RNA.
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Final RNA Cleanup:

Purify the eluted RNA using a standard RNA cleanup kit or by ethanol precipitation to

remove DTT.

The enriched nascent RNA is now ready for downstream applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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